molecular formula C14H16N2 B3048604 4,4',5,5'-Tetramethyl-2,2'-bipyridine CAS No. 1762-35-2

4,4',5,5'-Tetramethyl-2,2'-bipyridine

Cat. No. B3048604
CAS RN: 1762-35-2
M. Wt: 212.29 g/mol
InChI Key: PPCNVVQFRWNXBR-UHFFFAOYSA-N
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Description

4,4’,5,5’-Tetramethyl-2,2’-bipyridine is a chemical compound with the molecular formula C14H16N2 . It is used as a versatile ligand for synthesizing COFs and macromolecules with applications in iodine capture, OLEDs, and light-induced hydrogen generation .


Synthesis Analysis

The synthesis of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been reported in various studies. For instance, it has been used in the synthesis of a new copper (i) complex, [Cu (tmdcbpy)2]+ (tmdcbpy = 4,4′,6,6′-tetramethyl-2,2′-bipyridine-5,5′-dicarboxylic acid), which has been applied to solar cells .


Molecular Structure Analysis

The molecular structure of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine consists of two pyridine rings connected at the 2 and 2’ positions, with methyl groups attached at the 4, 4’, 5, and 5’ positions .


Chemical Reactions Analysis

4,4’,5,5’-Tetramethyl-2,2’-bipyridine has been involved in various chemical reactions. For example, it has been used as a ligand in the synthesis of oxidovanadium (IV) complex [VOCl 2 (dbbpy) (H 2 O)], which is used as a catalyst for the epoxidation of cyclooctene in the presence of tert-butyl hydroperoxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine include a molecular weight of 212.29 g/mol . It is also known to perform well in ambient light, making it suitable for use in dye-sensitized solar cells .

Scientific Research Applications

Catalysis and Coordination Chemistry

TMbpy serves as a versatile ligand in coordination chemistry due to its steric and electronic properties. It readily forms complexes with transition metals, enhancing their reactivity. For instance:

Materials Science and Electronics

TMbpy finds applications in materials science and electronics:

Future Directions

The future directions of 4,4’,5,5’-Tetramethyl-2,2’-bipyridine research are promising. Its use in dye-sensitized solar cells for efficient power generation under ambient lighting is of great practical interest, as it can serve as an electric power source for portable electronics and devices for wireless sensor networks or the Internet of Things .

properties

IUPAC Name

2-(4,5-dimethylpyridin-2-yl)-4,5-dimethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-9-5-13(15-7-11(9)3)14-6-10(2)12(4)8-16-14/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNVVQFRWNXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C2=NC=C(C(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361489
Record name 4,4',5,5'-tetramethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',5,5'-Tetramethyl-2,2'-bipyridine

CAS RN

1762-35-2
Record name 4,4',5,5'-tetramethyl-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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